

Mass Spectrometry of 2,4-Dimethyl-1-hexene: A Technical Guide

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Compound of Interest

Compound Name: 2,4-Dimethyl-1-hexene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry of **2,4-Dimethyl-1-hexene** (C_8H_{16}), a volatile organic compound. This document outlines the compound's characteristic mass spectrum under electron ionization (EI), proposes a principal fragmentation pathway, and details a standardized experimental protocol for its analysis. The information herein is intended to support researchers and professionals in the unambiguous identification and structural elucidation of this compound in various analytical applications.

Compound Information

Property	Value
Chemical Name	2,4-Dimethyl-1-hexene
Molecular Formula	C_8H_{16}
Molecular Weight	112.21 g/mol
CAS Number	16746-87-5
IUPAC Name	2,4-dimethylhex-1-ene

Electron Ionization Mass Spectrometry Data

The mass spectrum of **2,4-Dimethyl-1-hexene** is characterized by a series of fragment ions that provide significant structural information. The quantitative data, including the mass-to-

charge ratio (m/z) and relative intensity of the most prominent peaks, are summarized in the table below. This data is based on the electron ionization mass spectrum available in the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.

m/z	Relative Intensity (%)	Proposed Fragment Ion
27	25.8	$[\text{C}_2\text{H}_3]^+$
29	31.0	$[\text{C}_2\text{H}_5]^+$
39	36.8	$[\text{C}_3\text{H}_3]^+$
41	100.0	$[\text{C}_3\text{H}_5]^+$
43	41.5	$[\text{C}_3\text{H}_7]^+$
55	55.0	$[\text{C}_4\text{H}_7]^+$
56	97.0	$[\text{C}_4\text{H}_8]^+$
57	25.8	$[\text{C}_4\text{H}_9]^+$
70	25.8	$[\text{C}_5\text{H}_{10}]^+$
83	11.2	$[\text{C}_6\text{H}_{11}]^+$
97	2.5	$[\text{C}_7\text{H}_{13}]^+$
112	16.8	$[\text{C}_8\text{H}_{16}]^{+\bullet}$ (Molecular Ion)

Fragmentation Pathway

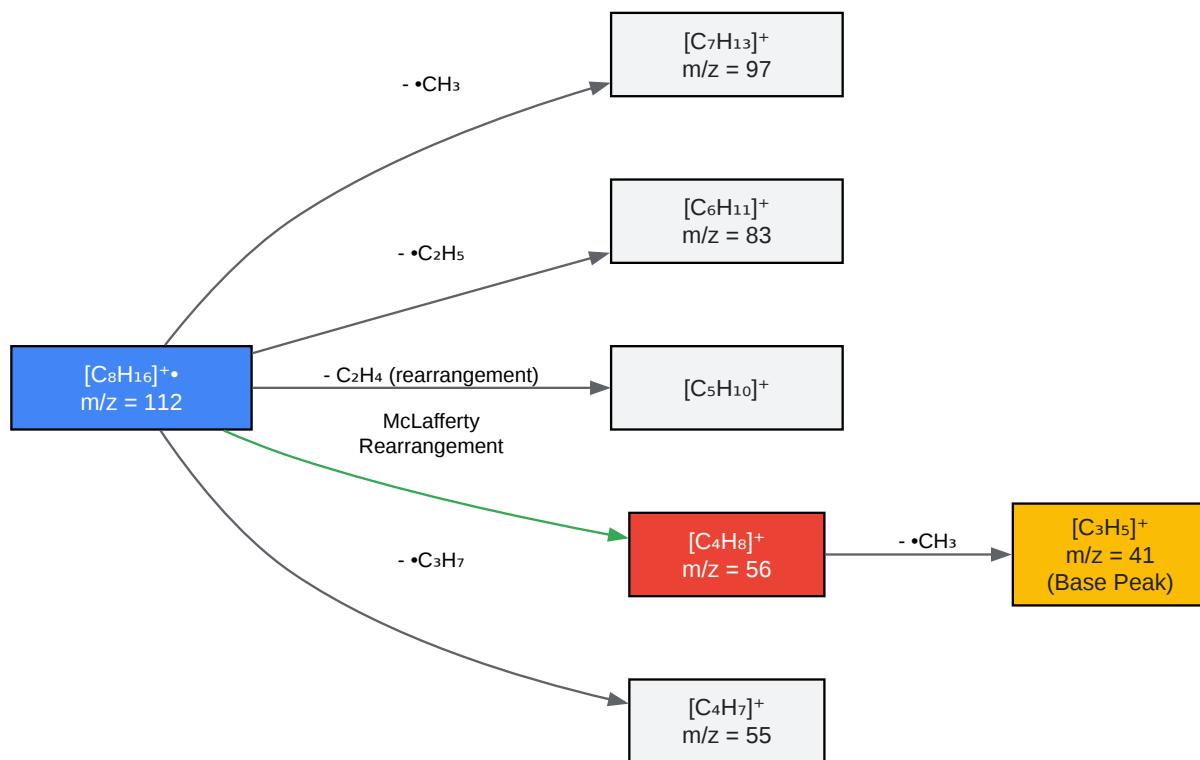
The fragmentation of **2,4-Dimethyl-1-hexene** upon electron ionization is primarily driven by the stability of the resulting carbocations. The initial event is the removal of an electron from the molecule to form the molecular ion ($[\text{M}]^{+\bullet}$) at m/z 112. Subsequent fragmentation occurs through various pathways, with allylic and benzylic cleavages being particularly favored due to the formation of resonance-stabilized carbocations.

The proposed major fragmentation pathways are as follows:

- Formation of the base peak at m/z 41 ($[\text{C}_3\text{H}_5]^+$): This highly stable allylic cation is a common fragment in the mass spectra of many alkenes and is likely formed through a complex

rearrangement and cleavage of the carbon chain.

- Formation of the ion at m/z 56 ($[C_4H_8]^+$): This prominent peak likely results from a McLafferty rearrangement, a characteristic fragmentation of molecules containing a double bond and a transferable gamma-hydrogen.
- Formation of the ion at m/z 55 ($[C_4H_7]^+$): This fragment can be formed by the loss of a propyl radical from the molecular ion.
- Formation of the ion at m/z 83 ($[C_6H_{11}]^+$): This fragment likely arises from the loss of an ethyl radical from the molecular ion.
- Formation of the ion at m/z 97 ($[C_7H_{13}]^+$): This ion is formed by the loss of a methyl radical.



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Proposed fragmentation pathway of **2,4-Dimethyl-1-hexene**.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a representative experimental protocol for the analysis of **2,4-Dimethyl-1-hexene** using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation

- Standard Preparation: Prepare a stock solution of **2,4-Dimethyl-1-hexene** in a volatile, high-purity solvent such as methanol or hexane at a concentration of 1000 µg/mL.
- Working Standards: Create a series of working standards by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).
- Sample Extraction (if necessary): For complex matrices, utilize an appropriate extraction technique such as solid-phase microextraction (SPME) or purge and trap to isolate the volatile organic compounds.

Instrumentation

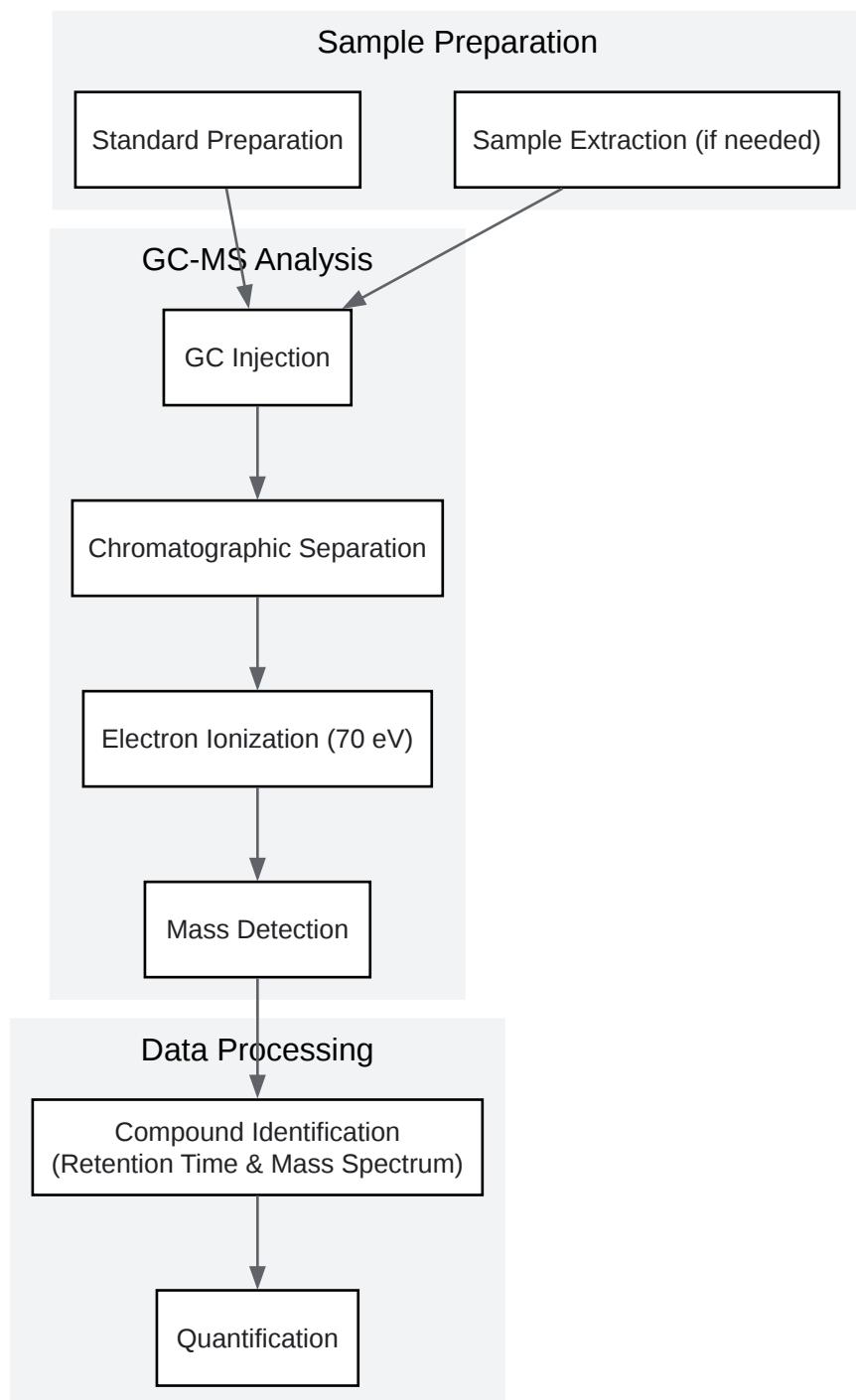
- Gas Chromatograph: Agilent 8890 GC System (or equivalent)
- Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
- GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm (or equivalent)
- Injector: Split/Splitless injector

GC-MS Parameters

Parameter	Setting
Injector Temperature	250 °C
Injection Volume	1 µL
Split Ratio	50:1
Carrier Gas	Helium
Flow Rate	1.0 mL/min (constant flow)
Oven Program	Initial temperature 40 °C, hold for 2 min; ramp at 10 °C/min to 250 °C, hold for 5 min
Transfer Line Temperature	280 °C
Ion Source Temperature	230 °C
Quadrupole Temperature	150 °C
Ionization Mode	Electron Ionization (EI)
Electron Energy	70 eV
Mass Range	m/z 20-200
Scan Speed	1562 u/s

Data Acquisition and Analysis

- Acquire the mass spectra of the prepared standards and samples.
- Identify **2,4-Dimethyl-1-hexene** in the sample chromatograms by comparing the retention time with that of the standard.
- Confirm the identity of the compound by comparing the acquired mass spectrum with the reference spectrum from the NIST library.
- Quantify the analyte using a calibration curve generated from the analysis of the working standards.

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